molecular formula C15H14F3N3OS B15001540 1,3,5-Triazine-2(1H)-thione, 5-(2-furanylmethyl)tetrahydro-1-[3-(trifluoromethyl)phenyl]-

1,3,5-Triazine-2(1H)-thione, 5-(2-furanylmethyl)tetrahydro-1-[3-(trifluoromethyl)phenyl]-

Cat. No.: B15001540
M. Wt: 341.4 g/mol
InChI Key: FZRHUOYUFVXHET-UHFFFAOYSA-N
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Description

5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a triazinane-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with a trifluoromethyl-substituted phenylhydrazine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazinane-2-thione to its corresponding amine.

    Substitution: The furan ring and trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound

Scientific Research Applications

5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-ONE: Similar structure but with an oxygen atom instead of sulfur.

    5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-IMINE: Contains an imine group instead of a thione.

Uniqueness

The presence of the thione group in 5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE imparts unique chemical and biological properties compared to its analogs. This makes it particularly valuable in applications where sulfur-containing compounds are preferred.

Properties

Molecular Formula

C15H14F3N3OS

Molecular Weight

341.4 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

InChI

InChI=1S/C15H14F3N3OS/c16-15(17,18)11-3-1-4-12(7-11)21-10-20(9-19-14(21)23)8-13-5-2-6-22-13/h1-7H,8-10H2,(H,19,23)

InChI Key

FZRHUOYUFVXHET-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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